4-(2-Chloro-4,6-dinitrophenyl)morpholine
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Overview
Description
4-(2-Chloro-4,6-dinitrophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 2-chloro-4,6-dinitrophenyl group
Preparation Methods
The synthesis of 4-(2-Chloro-4,6-dinitrophenyl)morpholine typically involves the reaction of morpholine with 2-chloro-4,6-dinitrobenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2-Chloro-4,6-dinitrophenyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions include substituted morpholines and various reduced or oxidized derivatives.
Scientific Research Applications
4-(2-Chloro-4,6-dinitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(2-Chloro-4,6-dinitrophenyl)morpholine can be compared with other similar compounds, such as:
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(2,6-Dichloro-4-nitrophenyl)morpholine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
Molecular Formula |
C10H10ClN3O5 |
---|---|
Molecular Weight |
287.65 g/mol |
IUPAC Name |
4-(2-chloro-4,6-dinitrophenyl)morpholine |
InChI |
InChI=1S/C10H10ClN3O5/c11-8-5-7(13(15)16)6-9(14(17)18)10(8)12-1-3-19-4-2-12/h5-6H,1-4H2 |
InChI Key |
IXPVXMWFMDHPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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